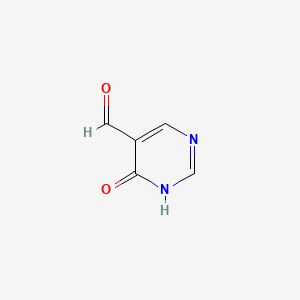

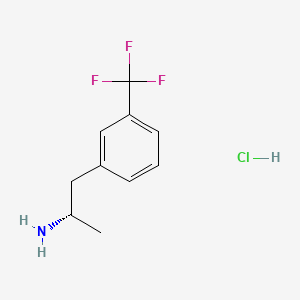

![molecular formula C10H9F3O3 B580234 [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde CAS No. 1269801-73-1](/img/structure/B580234.png)

[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde

Descripción general

Descripción

Synthesis Analysis

While the specific synthesis process for “[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde” is not available, a related compound, 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles, was synthesized through a multistep reaction sequence. The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases .

Aplicaciones Científicas De Investigación

Acetaldehyde and Genetic Stability

- Genome Integrity: Acetaldehyde's interaction with the genome, both directly and indirectly, has implications for genetic and epigenetic stability. It forms adducts with DNA, affecting nuclear and mitochondrial DNA, and interacts with proteins involved in genetic stability. This understanding aids in comprehending its role in carcinogenesis and teratogenicity, emphasizing the necessity for comprehensive research on its genomic impacts (Brooks & Zakhari, 2014).

Acetaldehyde in Ethanol Metabolism and Disease

- Ethanol Metabolism: Research indicates acetaldehyde's central role in the pharmacological and behavioral effects of ethanol. Genetic polymorphisms affecting ethanol metabolism to acetaldehyde contribute to alcohol consumption patterns and abuse, highlighting the dual hedonic effects of acetaldehyde—aversive in the periphery but reinforcing in the brain (Quertemont, 2004).

Role in Pathological Conditions

- Toxicity and Carcinogenicity: Acetaldehyde is implicated in various pathologies beyond its genotoxic effects, such as liver cirrhosis and cancers in the digestive tract and upper airways. The enzyme ALDH2 plays a crucial role in metabolizing acetaldehyde, and its genetic variations significantly affect susceptibility to ethanol and acetaldehyde-induced toxicities (Yu et al., 2009).

Acetaldehyde in Environmental and Material Sciences

- Astrochemical Models: Acetaldehyde's formation in the gas phase and its implications for astrochemistry, indicating its role in interstellar chemistry, showcases a unique application of understanding chemical interactions beyond Earth. This research provides insights into the cosmic prevalence of organic molecules, enriching our understanding of the universe's chemical makeup (Vazart et al., 2020).

Implications for Food and Beverage Quality

- Food and Beverage Quality: The toxicological aspects of acetaldehyde, especially its presence in alcoholic beverages and the potential health impacts, inform strategies for improving food safety and quality. Understanding acetaldehyde's role in flavor, aroma, and toxicity can guide the development of healthier consumer products (Lago & Welke, 2019).

Propiedades

IUPAC Name |

2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEJUPBJXSNAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

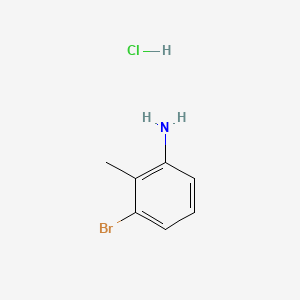

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)